2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid
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Overview
Description
“2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid” is a compound used for proteomics research . It has a molecular formula of C12H15NO5S and a molecular weight of 285.32 .
Molecular Structure Analysis
The molecular structure of this compound includes a sulfanyl group attached to an acetic acid moiety, which is further connected to a dimethoxyaniline group via an oxoethyl linker .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 285.32 and a molecular formula of C12H15NO5S . More specific properties like melting point, boiling point, solubility, etc., are not available in the resources I have .Scientific Research Applications
Synthesis of Indole Derivatives
Scientific Field
Summary of the Application
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Methods of Application
The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties . They have been used in the treatment of various disorders in the human body .
Safety And Hazards
properties
IUPAC Name |
2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-17-9-4-3-8(5-10(9)18-2)13-11(14)6-19-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSOBMMWOOEQOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSCC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384647 |
Source
|
Record name | {[2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid | |
CAS RN |
338409-77-1 |
Source
|
Record name | {[2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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